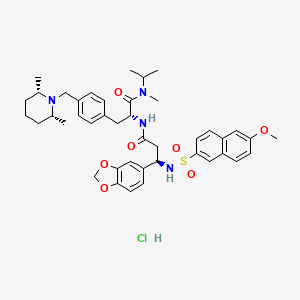

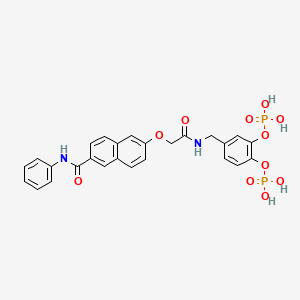

(S)-1-((S)-3,3-二甲基-2-((S)-2-(甲基氨基)丙酰胺基)丁酰基)-N-((R)-1,2,3,4-四氢萘-1-基)吡咯烷-2-甲酰胺盐酸盐

描述

SW IV-52 is an XIAP-inhibitor. It acts as a second mitochondria-derived activator of caspases (SMAC) mimetic.

科学研究应用

癌症治疗

SW IV-52 已被用于开发新型癌症治疗药物。 研究表明,它可以诱导卵巢癌细胞死亡 {svg_1}。 SW IV-52 诱导的细胞死亡明显大于单独使用 SW43 或 SW IV-52 以及联合使用时的观察结果 {svg_2}。 此外,腹腔内注射 SW IV-52 在卵巢癌小鼠异种移植模型中显着降低肿瘤负荷并改善总体生存率,而不会对正常组织造成重大不良反应 {svg_3}.

增强标准化疗

SW IV-52 被发现是胰腺癌标准化疗的强效增强剂 {svg_4}。 通过使用 SW IV-52 在各种常用的胰腺癌细胞系中进行药理学干预,证实了 XIAP 干扰对吉西他滨的增敏作用 {svg_5}。 在机制层面上,SW IV-52 诱导 cIAP-1 和 cIAP-2 降解,导致 NF-қB 激活和 TNFα 依赖性细胞死亡 {svg_6}.

增强铂类化疗

SW IV-52 已被用于增强铂类化疗 {svg_7}。 σ-2 受体在卵巢癌中过表达,该缀合物中的 σ-2 配体部分促进了癌症 {svg_8}.

药物偶联

SW IV-52 已被用于开发药物偶联物 {svg_9}。 通过将 σ-2 配体 SW43 与促凋亡小分子 SMAC 模拟物 SW IV-52 偶联,对 SW43 进行了改进,从而产生了一种新型癌症治疗药物 SW IV-134 {svg_10}.

靶向药物递送

SW IV-52 已被用于靶向药物递送 {svg_11}。 该缀合物中的 σ-2 配体部分有助于选择性靶向癌细胞 {svg_12}.

凋亡诱导

SW IV-52 已被用于诱导癌细胞凋亡 {svg_13}。 SW IV-52 诱导的细胞死亡明显大于单独使用 SW43 或 SW IV-52 以及联合使用时的观察结果 {svg_14}.

生化分析

Biochemical Properties

SW IV-52 is known to interact with a variety of enzymes and proteins. As an XIAP-inhibitor, it acts as a second mitochondria-derived activator of caspases (SMAC) mimetic . This interaction with the X-linked inhibitor of apoptosis protein (XIAP) leads to the induction of apoptosis, a form of programmed cell death .

Cellular Effects

SW IV-52 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in ovarian cancer cells . This impact on cell signaling pathways and gene expression leads to changes in cellular metabolism, ultimately resulting in cell death .

Molecular Mechanism

The molecular mechanism of action of SW IV-52 involves its binding interactions with biomolecules, specifically the X-linked inhibitor of apoptosis protein (XIAP). As a SMAC mimetic, it mimics the action of the second mitochondria-derived activator of caspases, leading to the inhibition of XIAP and the activation of apoptosis .

Temporal Effects in Laboratory Settings

The effects of SW IV-52 have been observed over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been noted that SW IV-52 has minimal single-agent activity at concentrations up to 200 μM .

Metabolic Pathways

Given its role as a SMAC mimetic and XIAP-inhibitor, it is likely that it interacts with enzymes and cofactors involved in apoptosis and cell death pathways .

Subcellular Localization

Given its role in apoptosis, it is likely that it is localized to the mitochondria, where it can interact with XIAP and other proteins involved in the apoptotic pathway .

属性

IUPAC Name |

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19;/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30);1H/t16-,19+,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFDULVBZVNDFI-RKVNAYBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743433 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845745-37-1 | |

| Record name | N-Methyl-L-alanyl-3-methyl-L-valyl-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride in ovarian cancer cells?

A1: The research paper focuses on a class of compounds that function as sigma-2 receptor ligands. (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride itself is not specifically investigated in this study. The paper explores the impact of conjugating a SMAC mimetic to a sigma-2 ligand to enhance tumor cell death. It suggests that the conjugate leverages the pro-apoptotic effects of both the sigma-2 ligand and the SMAC mimetic, leading to increased cell death in ovarian cancer cells. []

Q2: Are there any in vitro or in vivo studies mentioned in the paper that specifically investigate the efficacy of (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride?

A2: The paper does not specifically investigate (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide hydrochloride. It focuses on the broader concept of combining sigma-2 ligands with SMAC mimetics for enhanced anticancer activity. The study does mention in vitro experiments using various ovarian cancer cell lines to demonstrate the effectiveness of their proposed conjugate strategy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)